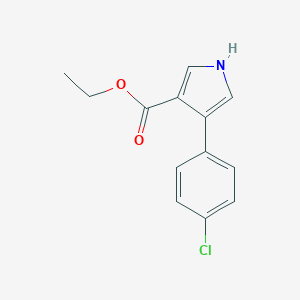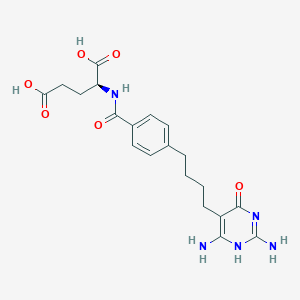
8-Hydroxyquinoline-β-D-galactopyranoside
Vue d'ensemble
Description
8-Hydroxyquinoline-beta-D-galactopyranoside is a chemical compound with the molecular formula C15H17NO6 and a molecular weight of 307.30 g/mol . It is known for its role as a chromogenic substrate for beta-D-galactosidase, yielding a brown precipitate upon cleavage . This compound has significant applications in various fields, including chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
8-Hydroxyquinoline-beta-D-galactopyranoside has a wide range of scientific research applications:
Biology: The compound is employed in biochemical assays to study enzyme kinetics and substrate specificity.
Medicine: It has been investigated for its potential as an antiherpes drug, inhibiting the growth of herpes simplex virus by binding to and inactivating viral thymidine kinase.
Mécanisme D'action
Target of Action
The primary target of 8-Hydroxyquinoline-β-D-galactopyranoside is the enzyme β-D-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.
Mode of Action
This compound acts as a chromogenic substrate for β-D-galactosidase . When the enzyme acts on this compound, it cleaves the β-D-galactopyranoside moiety, leading to the release of 8-Hydroxyquinoline .
Result of Action
The interaction of this compound with β-D-galactosidase results in the formation of a brown precipitate . This color change provides a visual indication of the enzyme’s activity, making the compound useful in biochemical assays.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at −20°C , suggesting that temperature could affect its stability. Moreover, the pH and ionic strength of the solution could potentially influence the enzyme-substrate interaction and thus the efficacy of the compound as a chromogenic substrate.
Analyse Biochimique
Biochemical Properties
8-Hydroxyquinoline-beta-D-galactopyranoside interacts with β-D-galactosidase, an enzyme that plays a crucial role in the metabolism of galactosides . Upon cleavage by β-D-galactosidase, 8-Hydroxyquinoline-beta-D-galactopyranoside yields a brown precipitate .
Cellular Effects
The cellular effects of 8-Hydroxyquinoline-beta-D-galactopyranoside are primarily related to its interaction with β-D-galactosidase. The cleavage of 8-Hydroxyquinoline-beta-D-galactopyranoside by β-D-galactosidase can be used as a marker for the presence and activity of this enzyme .
Molecular Mechanism
The molecular mechanism of action of 8-Hydroxyquinoline-beta-D-galactopyranoside involves its cleavage by β-D-galactosidase. This reaction results in the formation of a brown precipitate, providing a visual indication of the presence and activity of β-D-galactosidase .
Temporal Effects in Laboratory Settings
The effects of 8-Hydroxyquinoline-beta-D-galactopyranoside over time in laboratory settings are primarily related to its stability and degradation. The compound is stable under standard storage conditions (−20°C) and has a purity of ≥98.0% as determined by HPLC .
Metabolic Pathways
8-Hydroxyquinoline-beta-D-galactopyranoside is involved in the metabolic pathway of galactosides, where it serves as a substrate for the enzyme β-D-galactosidase .
Subcellular Localization
The subcellular localization of 8-Hydroxyquinoline-beta-D-galactopyranoside is likely to be influenced by the localization of β-D-galactosidase, the enzyme that cleaves it .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyquinoline-beta-D-galactopyranoside typically involves the alkylation of 8-hydroxyquinoline with a suitable galactopyranoside derivative. One common method includes the use of 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide (TBAI) in dichloromethane . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of 8-Hydroxyquinoline-beta-D-galactopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is typically produced in powder form and stored at low temperatures to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxyquinoline-beta-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield hydroquinoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and alkyl halides.
Major Products: The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which have significant applications in medicinal chemistry and material science .
Comparaison Avec Des Composés Similaires
- 8-Hydroxyquinoline-beta-D-glucopyranoside
- 8-Hydroxyquinoline-beta-D-glucuronide sodium salt
- 4-Methylumbelliferyl-beta-D-galactopyranoside
Comparison: 8-Hydroxyquinoline-beta-D-galactopyranoside is unique due to its specific chromogenic properties and its ability to act as a substrate for beta-D-galactosidase . Compared to similar compounds, it offers distinct advantages in terms of sensitivity and specificity in biochemical assays. Its potential therapeutic applications, particularly as an antiherpes drug and angiotensin II inhibitor, further highlight its uniqueness .
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-quinolin-8-yloxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c17-7-10-12(18)13(19)14(20)15(22-10)21-9-5-1-3-8-4-2-6-16-11(8)9/h1-6,10,12-15,17-20H,7H2/t10-,12+,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMXDESAZVPVGR-BGNCJLHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432254 | |
| Record name | 8-Hydroxyquinoline-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113079-84-8 | |
| Record name | 8-Quinolinyl β-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113079-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyquinoline-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6aR,10aR)-1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B37985.png)




![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)







